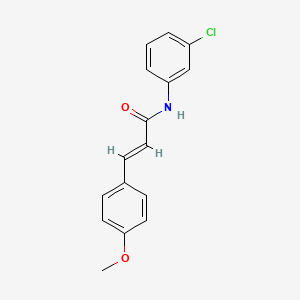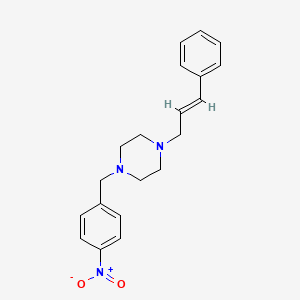![molecular formula C15H24N2O3S B5733322 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as MPBS, is a chemical compound that has been the focus of scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been studied for its potential use as a tool to investigate the role of certain neurotransmitter systems in the brain.
Wirkmechanismus
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is a selective antagonist of the 5-HT7 receptor, a subtype of the serotonin receptor. The 5-HT7 receptor is involved in various physiological processes, including sleep regulation, circadian rhythms, and mood regulation. By blocking the 5-HT7 receptor, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In animal studies, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to decrease the activity of the dopaminergic system, which is involved in reward processing and addiction. 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has also been shown to modulate the activity of the serotonergic system, which is involved in mood regulation and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the 5-HT7 receptor, which allows for more targeted studies of this receptor subtype. However, one limitation is that 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has a relatively low affinity for the 5-HT7 receptor, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to further explore its mechanism of action and its effects on various neurotransmitter systems in the brain. Additionally, future research could focus on developing more potent and selective analogs of 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide for use in lab experiments and potential therapeutic applications.
Conclusion:
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is a chemical compound that has been the focus of scientific research in recent years. It has potential applications in medicinal chemistry and neuroscience, and its mechanism of action involves blocking the 5-HT7 receptor. 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has various biochemical and physiological effects, and while it has advantages and limitations for lab experiments, there are several future directions for research on this compound.
Synthesemethoden
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 3-(1-piperidinyl)propylamine. The resulting product is then purified through recrystallization to obtain 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide in its pure form.
Eigenschaften
IUPAC Name |
4-methoxy-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-20-14-6-8-15(9-7-14)21(18,19)16-10-5-13-17-11-3-2-4-12-17/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKUSMHLXGTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[3-(piperidin-1-yl)propyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)

